molecular formula C7H15ClN2O B1279976 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride CAS No. 5437-48-9

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1279976
CAS No.: 5437-48-9
M. Wt: 178.66 g/mol
InChI Key: OINZXLOVUKWACU-UHFFFAOYSA-N
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Description

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H15ClN2O. It is commonly used in various fields of scientific research due to its unique chemical properties. The compound is a hydrochloride salt form of 2-Amino-1-(piperidin-1-yl)ethanone, which is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride typically involves the reaction of piperidine with an appropriate amino ketone precursor. One common method involves the reaction of piperidine with 2-chloroacetone in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Reagents: Piperidine, 2-chloroacetone, base (e.g., sodium hydroxide), hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₇H₁₄N₂O·HCl and features a piperidine ring along with an amino group attached to an ethanone moiety. Its melting point is approximately 192-193°C, and it is classified as harmful if swallowed or in contact with skin, indicating its potential toxicity . The presence of functional groups such as amines and ketones allows for diverse chemical reactivity, making it suitable for various synthetic applications.

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure enables researchers to explore its biological activities and interactions with various biological targets. Preliminary studies suggest that it may exhibit significant binding affinity towards specific enzymes or receptors, which could lead to the development of new therapeutic agents .

Case Study: Drug Interaction Studies

Studies have focused on the interaction of this compound with different biological targets. For instance, investigations into its pharmacological profile have revealed potential applications in treating neurological disorders due to its ability to interact with neurotransmitter receptors. These studies are essential for assessing the safety and efficacy of compounds prior to clinical application.

Synthesis of Complex Organic Molecules

The compound is utilized as a building block in organic synthesis, facilitating the creation of more complex structures with desired properties. Researchers have developed several synthetic routes for this compound, emphasizing its versatility in creating derivatives that may possess enhanced biological activities .

Table 1: Synthetic Routes for this compound

Synthesis MethodDescription
Method A Multi-step organic reactions involving piperidine derivatives.
Method B Reaction with specific aldehydes to form Schiff bases.
Method C Use of coupling reactions to attach additional functional groups.

Applications in Proteomics Research

In proteomics, this compound is studied for its potential use as a reagent or modifier in protein analysis techniques. While specific applications are not widely documented, its chemical properties suggest it could play a role in enhancing protein interactions or stability during experimental procedures .

Biological Activities

Research indicates that this compound exhibits various biological activities beyond its synthetic utility. These include:

  • Antimicrobial Properties : Investigations into its efficacy against bacterial strains have shown promising results.
  • Neuropharmacological Effects : Preliminary findings suggest potential applications in treating conditions like anxiety and depression due to its interaction with neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-Amino-1-(piperidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(morpholin-4-yl)ethanone hydrochloride
  • 2-Amino-1-(pyrrolidin-1-yl)ethanone hydrochloride
  • 2-Amino-1-(azepan-1-yl)ethanone hydrochloride

Uniqueness

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Biological Activity

2-Amino-1-(piperidin-1-yl)ethanone hydrochloride, with the molecular formula C7H14N2O·HCl and a CAS number of 5437-48-9, is a compound that has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The presence of both an amino group and a carbonyl group contributes significantly to its reactivity and biological activity. The unique arrangement of these functional groups influences its interaction with various biological targets, making it significant in medicinal chemistry and organic synthesis .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial properties . Studies have evaluated its efficacy against various bacterial strains, demonstrating activity that suggests its utility in treating infections caused by resistant bacteria .

Analgesic and Anti-inflammatory Effects

Compounds derived from 2-Amino-1-(piperidin-1-yl)ethanone have shown promise in analgesic and anti-inflammatory applications. These derivatives have been investigated for their ability to modulate pain pathways and reduce inflammation, indicating potential therapeutic benefits in pain management .

Central Nervous System (CNS) Disorders

The compound has also been explored for its effects on central nervous system disorders . Its derivatives are being studied for their potential to interact with neurotransmitter systems, which may provide insights into treatments for conditions such as anxiety, depression, and neurodegenerative diseases .

Inhibition of Monoacylglycerol Lipase (MAGL)

A notable study focused on the inhibition of human monoacylglycerol lipase (MAGL), where derivatives of piperidine compounds were evaluated for their inhibitory activity. The research highlighted that certain derivatives exhibited low nanomolar range inhibition against MAGL, suggesting their potential as therapeutic agents for managing pain and inflammation through cannabinoid modulation .

Acetyl-CoA Carboxylase Inhibition

Another significant area of research involved the evaluation of piperidinyl compounds as inhibitors of acetyl-CoA carboxylase (ACC). One derivative was reported to possess IC50 values of 189 nM against ACC1 and 172 nM against ACC2, demonstrating promising biological activities comparable to established drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes some key findings regarding related compounds:

Compound NameStructure HighlightsBiological Activity
2-Amino-N-methylpiperidineMethyl group on nitrogenDifferent pharmacological properties
3-Amino-piperidin-2-oneAmino group at position 3Potentially different reactivity
4-Amino-piperidineAmino group on the fourth carbonVaries in biological activity compared to others
2-Amino-N-(pyridinyl)ethanoneContains a pyridine ringEnhanced interactions with certain receptors

Properties

IUPAC Name

2-amino-1-piperidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-6-7(10)9-4-2-1-3-5-9;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINZXLOVUKWACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-48-9
Record name Ethanone, 2-amino-1-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5437-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5437-48-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-1-(piperidin-1-yl)ethan-1-one hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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